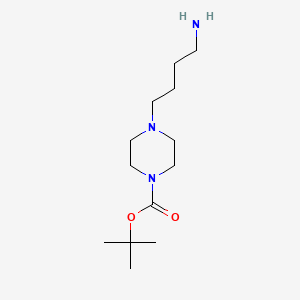

1-Boc-4-(4-aminobutyl)piperazine

Overview

Description

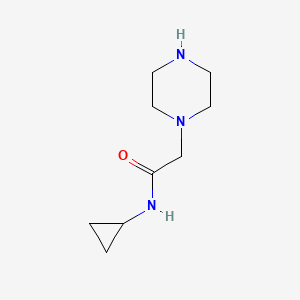

1-Boc-4-(4-aminobutyl)piperazine (1-Boc-4-ABP) is a piperazine derivative which is primarily used as a building block in organic chemistry. It is a versatile compound which has been used in a variety of scientific research applications, including drug development and synthesis of new compounds.

Scientific Research Applications

Piperazine Derivatives in Therapeutic Applications

Piperazine derivatives, including 1-Boc-4-(4-aminobutyl)piperazine, have been explored for a variety of therapeutic applications. These compounds have shown significance in the rational design of drugs due to their versatile medicinal properties. Piperazine-based molecules are found in drugs with various therapeutic uses such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The modification of the substitution pattern on the piperazine nucleus has been shown to make a recognizable difference in the medicinal potential of the resultant molecules. This flexibility and the broad potential of the piperazine entity make it a valuable scaffold in drug discovery, and further investigations on this motif are highly recommended (Rathi, Syed, Shin & Patel, 2016).

Piperazine-Based Compounds in Antidiabetic Research

In the realm of antidiabetic research, piperazine derivatives have been identified as new antidiabetic compounds. Studies focusing on the structure-activity relationship of 1-benzyl-4-alkyl-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazines led to the identification of potent antidiabetic agents. These studies aimed to optimize the substitution of both piperazine N atoms and evaluate the influence of modifications to the imidazoline ring or its replacement by isosteric heterocycles on antidiabetic activity. The importance of the distance between the imidazoline ring and the piperazine skeleton was also studied. The most active compounds in this series were found to significantly improve glucose tolerance without any side events or hypoglycemic effect (Le Bihan et al., 1999).

Piperazine Derivatives in Imaging Applications

Piperazine compounds have also been synthesized and evaluated for imaging applications. For instance, novel piperazine compounds with low lipophilicity were designed as σ1 receptor ligands for imaging purposes. These compounds exhibited low nanomolar σ1 receptor affinity and high selectivity towards various receptors, making them suitable for imaging σ1 receptors in the brain. The corresponding radiotracer demonstrated high brain uptake and extremely high brain-to-blood ratios in biodistribution studies. Such studies indicate the potential of piperazine derivatives in the imaging of physiological processes in the brain, with implications for conditions like Alzheimer's disease (He et al., 2017).

Piperazine Derivatives in Anti-Mycobacterial Research

Piperazine derivatives have also shown promise in anti-mycobacterial research. Piperazine, as a six-membered nitrogen-containing heterocycle, is a versatile medicinally important scaffold and has been an essential core in numerous marketed drugs with diverse pharmacological activities. Recent years have seen reports of potent molecules containing piperazine against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of MTB. The review of anti-mycobacterial compounds specifically where piperazine has been used as a vital building block can benefit medicinal chemists in designing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

tert-butyl 4-(4-aminobutyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)16-10-8-15(9-11-16)7-5-4-6-14/h4-11,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVLALOSAKAKWTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403530 | |

| Record name | 1-Boc-4-(4-aminobutyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745048-07-1 | |

| Record name | 1,1-Dimethylethyl 4-(4-aminobutyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=745048-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Boc-4-(4-aminobutyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Amino-butyl)-piperazine-1-carboxylic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![({[(1E)-1-(1,3-benzodioxol-5-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B1276190.png)

![[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B1276213.png)

![N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide](/img/structure/B1276229.png)

![1-[4-(4-Hydroxypiperidin-1-yl)phenyl]ethan-1-one](/img/structure/B1276241.png)